molecular formula C21H14ClFN6 B1682954 Tpl2 Kinase Inhibitor CAS No. 871307-18-5

Tpl2 Kinase Inhibitor

货号: B1682954
CAS 编号: 871307-18-5
分子量: 404.8 g/mol
InChI 键: NMEUKWOOQOHUNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tumor progression locus 2 (Tpl2), also known as MAP3K8 or Cot, is a serine/threonine kinase within the MAP3K family. It plays a pivotal role in inflammatory and oncogenic signaling, primarily regulating downstream pathways like MEK-ERK, JNK, and NF-κB. Tpl2 activation is implicated in cytokine production (e.g., TNF-α, IL-1β), chemokine expression, and immune cell recruitment, making it a therapeutic target for inflammatory diseases and cancers .

Tpl2 inhibitors are small molecules designed to block its kinase activity, typically targeting the ATP-binding site. Early inhibitors, such as 1,7-naphthyridine-3-carbonitriles and quinoline-3-carbonitriles, were identified via high-throughput screening and optimized for potency and selectivity . These compounds are ATP-competitive and reversible, with demonstrated efficacy in suppressing TNF-α production in human monocytes and animal models of arthritis . More recent classes, including thieno[2,3-c]pyridines, have expanded the structural diversity of Tpl2 inhibitors .

属性

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEUKWOOQOHUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429555
Record name Tpl2 Kinase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871307-18-5
Record name Tpl2 Kinase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Microwave-Assisted Coupling for Bromoquinoline Intermediates

A pivotal method for synthesizing Tpl2 inhibitors involves microwave-assisted coupling of 6-bromo-4-(3-chloro-4-fluoro-phenylamino)-quinoline-3-carbonitrile with benzamide. The reaction employs a CuI/trans-1,2-diaminocyclohexane catalytic system in dioxane at 150°C for 1 hour under nitrogen atmosphere. Key steps include:

  • Reagents : 6-bromo-4-(3-chloro-4-fluoro-phenylamino)-quinoline-3-carbonitrile (100 mg, 0.27 mmol), benzamide (77 mg, 0.64 mmol), K₃PO₄ (113 mg, 0.53 mmol), CuI (20 mg), trans-1,2-diaminocyclohexane (20 μL).
  • Conditions : Microwave irradiation at 150°C, 1 hour.
  • Workup : Filtration and solvent removal under reduced pressure yield the crude product, confirmed via LC/MS.

This method reduces reaction times compared to conventional heating, though scalability remains challenging due to microwave batch limitations.

Sequential Nitro Reduction and Cyclization

The 4-anilino-6-aminoquinoline-3-carbonitrile scaffold, a precursor to selective Tpl2 inhibitors, is synthesized from 2-substituted 4-nitroanilines. The process involves:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts 4-nitroanilines to 4-amino derivatives.
  • Cyclization : Reaction with cyanating agents (e.g., cyanogen bromide) forms the 3-cyanoquinoline core.
  • Substitution : Introduction of aryl/heteroaryl groups at C-4 and C-6 positions via Buchwald-Hartwig amination.

Structural Modifications for Selectivity Enhancement

Initial 4-anilino-6-aminoquinoline-3-carbonitriles exhibited poor selectivity over EGFR kinase (IC₅₀ < 100 nM for both Tpl2 and EGFR). Strategic substitutions at C-8 position mitigated off-target effects:

C-8 Halogenation

Introducing bromine or chlorine at C-8 sterically hinders EGFR binding while maintaining Tpl2 affinity. For example:

  • 8-Bromo Derivative : 8-bromo-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile showed >100-fold selectivity for Tpl2 over EGFR (Tpl2 IC₅₀ = 12 nM vs. EGFR IC₅₀ = 1,500 nM).

C-6 Amination Optimization

Replacing primary amines with bulkier groups at C-6 improved pharmacokinetics:

  • Imidazole Methylation : 6-[(1-methyl-1H-imidazol-4-yl)methylamino] substitution enhanced metabolic stability (t₁/₂ > 6 hours in human hepatocytes).

Critical Reaction Parameters and Yield Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Bromoquinoline Synthesis CuI, trans-DACH, K₃PO₄, 150°C, 1h MW 78 95
C-8 Bromination NBS, DMF, 0°C → RT, 12h 65 97
Final Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 24h 82 99

Key Observations :

  • Microwave-assisted steps achieve higher yields (78% vs. 65% for conventional heating).
  • Palladium-catalyzed aminations require rigorous oxygen exclusion to prevent catalyst deactivation.

Analytical Characterization and Quality Control

LC/MS Profiling

  • Method : Reverse-phase C18 column (2.1 × 50 mm), 5–95% acetonitrile/0.1% formic acid gradient over 5 minutes.
  • Key Ions : [M+H]⁺ = 482.1 for 8-bromo derivative (calculated 482.03).

¹H NMR Validation

  • 8-Bromo Substituent : Singlet at δ 8.21 ppm (1H, quinoline H-5).
  • Imidazole Methyl : Doublet at δ 3.78 ppm (3H, J = 1.2 Hz).

Scalability and Process Challenges

Solvent Selection

  • Dioxane vs. DMF : Dioxane minimizes byproduct formation in Cu-catalyzed couplings but requires high-pressure reactors.
  • Alternative Solvents : Tert-amyl alcohol tested for improved microwave absorption (pending data).

Purification Strategies

  • Chromatography : Silica gel (hexane/EtOAc 7:3) effective for intermediate purification.
  • Recrystallization : Ethanol/water (4:1) yields >99% pure final product.

Selectivity Mechanism Elucidated via Molecular Modeling

Crystal structures of EGFR with erlotinib (4-anilinoquinazoline) revealed that C-8 substituents in 3-cyanoquinolines clash with EGFR’s Met793 residue, reducing binding. In contrast, Tpl2’s larger hydrophobic pocket accommodates bromine/chlorine via van der Waals interactions with Leu156 and Val174.

Biological Validation of Synthesized Inhibitors

TNF-α Inhibition Assays

  • Human Whole Blood : 8-bromo derivative inhibited LPS-induced TNF-α release (IC₅₀ = 0.3 μM vs. 1.2 μM for initial lead).
  • Murine Models : 10 mg/kg oral dose reduced serum TNF-α by 85% at 2h post-LPS challenge.

化学反应分析

反应类型

TC-S 7006 由于存在反应性氨基和腈基,主要发生取代反应。它还可以在特定条件下参与氧化和还原反应。

常见试剂和条件

    取代反应: 常见试剂包括卤代化合物和亲核试剂。条件通常涉及使用极性非质子溶剂和控制温度。

    氧化反应: 可以在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。

    还原反应: 通常使用氢化铝锂或硼氢化钠等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以生成各种具有不同官能团连接到萘啶核心的衍生物 .

科学研究应用

2.1. Diabetes and β-Cell Protection

Recent studies have demonstrated that Tpl2 inhibition protects pancreatic β-cells from cytokine-induced apoptosis, thereby preserving insulin secretion. In experimental models, Tpl2 inhibitors significantly reduced ERK1/2 phosphorylation induced by inflammatory cytokines, correlating with decreased apoptosis rates in β-cells exposed to cytokine mixtures . This suggests a potential role for Tpl2 inhibitors in treating diabetes-related complications.

2.2. Cancer Therapy

Tpl2 kinase inhibitors have been explored for their anti-inflammatory effects in the tumor microenvironment. Inhibition of Tpl2 has been shown to reduce IL-1β transcription in response to Toll-like receptor stimulation in human monocytes, indicating its potential to modulate the inflammatory milieu associated with tumors . This positions Tpl2 inhibitors as promising candidates for adjunctive cancer therapies.

2.3. Neurodegenerative Diseases

Tpl2's role in neuroinflammation has been extensively studied, particularly in models of chronic neurodegeneration such as tauopathies. Research indicates that inhibiting Tpl2 can ameliorate neuroinflammatory responses and protect against neuronal damage. In mouse models, Tpl2 deficiency reduced activated microglia and improved behavioral outcomes following tau pathology . These findings highlight the potential for Tpl2 inhibitors to serve as therapeutic agents in neurodegenerative diseases.

Case Studies and Experimental Evidence

Study Model Findings
Study on β-cell protection Mouse and human isletsReduced apoptosis and preserved insulin secretion upon Tpl2 inhibition
Cancer microenvironment modulation Human monocytesDecreased IL-1β transcription with Tpl2 inhibition
Neuroinflammation in tauopathy TauP301S mouse modelImproved behavioral outcomes and reduced neuroinflammation with Tpl2 deficiency

Clinical Implications and Future Directions

The therapeutic implications of Tpl2 kinase inhibitors extend beyond inflammation management; they may also play a role in enhancing the efficacy of existing treatments for autoimmune diseases like rheumatoid arthritis and psoriasis . Ongoing research aims to elucidate the specific pathways influenced by Tpl2 inhibition and identify patient populations that may benefit most from this therapeutic strategy.

作用机制

TC-S 7006 通过选择性抑制 Tpl2 (Cot; MAP3K8) 激酶发挥其作用。这种抑制阻断了导致产生促炎性细胞因子(如肿瘤坏死因子-α)的下游信号通路。 该化合物对 Tpl2 相对于其他激酶(如 MEK、p38、Src、MK2、蛋白激酶 C 和表皮生长因子受体)的选择性确保了靶向作用,并具有最小的脱靶效应 .

相似化合物的比较

Comparison with Similar Compounds

Structural Classes and Mechanisms

Compound Class Key Features Selectivity Profile Clinical Stage/Model Efficacy
1,7-Naphthyridine-3-carbonitriles (e.g., Gavrin et al., 2005) ATP-competitive; reversible binding. Substituents at C-6 and C-8 enhance potency. High selectivity over EGFR, MEK, MK2, p38, Src, and PKC . Inhibits TNF-α in LPS-stimulated human blood (IC₅₀: 10–100 nM) and murine arthritis models .
Quinoline-3-carbonitriles (e.g., 8-bromo derivatives) Improved bioavailability via halogenation; C-6 modifications boost activity. Selective over EGFR (>100-fold) . Reduces LPS-induced TNF-α in rats (ED₅₀: 1 mg/kg) and human whole blood .
Thieno[2,3-c]pyridines Non-ATP-competitive; potential allosteric binding. Broad kinase inhibition but lower off-target effects in cellular assays . Preclinical data show suppression of ERK phosphorylation in glial cells .
Natural Inhibitors (e.g., Luteolin) Flavonoid with indirect Tpl2 inhibition; modulates COX-2 expression. Low specificity; affects multiple kinases and pathways . Inhibits TNF-α-induced COX-2 in mouse epidermal cells (IC₅₀: ~20 µM) .

Selectivity and Off-Target Effects

  • ATP-competitive inhibitors (e.g., naphthyridines, quinolines) exhibit high selectivity due to Tpl2’s unique ATP-binding loop (Pro residue replacing conserved Gly), reducing cross-reactivity with other kinases .
  • MEK inhibitors (e.g., U0126) and JNK inhibitors (e.g., SP600125) block downstream Tpl2 effectors but lack upstream modulation, making them less effective in NF-κB/AP-1-driven inflammation .

Efficacy in Disease Models

Model Tpl2 Inhibitor Class Outcome Comparison with Other Kinase Inhibitors
LPS-induced TNF-α (human blood) Quinoline-3-carbonitriles IC₅₀: 50 nM 10-fold more potent than MEK inhibitors (U0126; IC₅₀: 500 nM) .
Arsenite-induced COX-2 (JB6 cells) Naphthyridine-3-carbonitriles 80% suppression at 1 µM p38 inhibitors (SB203580) ineffective .
Clostridium difficile infection Tpl2KI (naphthyridine) Reduces TNF-α, IL-6, and JNK activation Comparable to broad-spectrum JNK inhibitors but fewer off-target effects .

Pharmacokinetic and Clinical Challenges

  • Structural Limitations : The absence of a Tpl2 crystal structure hinders rational drug design, unlike inhibitors for kinases with resolved structures (e.g., EGFR) .
  • Biomarker Gaps: No validated biomarkers exist to monitor Tpl2 inhibition efficacy, unlike BRAF or MEK inhibitors .
  • Cost and Specificity : Current Tpl2 inhibitors are costly to synthesize compared to older kinase inhibitors (e.g., staurosporine derivatives), though they offer superior specificity .

Key Research Findings and Controversies

  • Cell-Type Specificity: Tpl2 inhibition suppresses iNOS in glial cells but enhances it in macrophages, suggesting tissue-dependent effects .
  • Therapeutic Potential in Cancer: Overexpression of Tpl2 correlates with androgen-independent prostate cancer growth, but its role in breast cancer remains ambiguous (prognostic vs. pro-tumorigenic) .

生物活性

Tpl2 kinase, also known as MAP3K8 or COT, plays a critical role in various biological processes, particularly in inflammation and cellular signaling pathways. This article explores the biological activity of Tpl2 kinase inhibitors, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Tpl2 Kinase

Tpl2 is a serine/threonine kinase that acts as a central node in the MAPK and NF-κB signaling pathways. It is activated by various receptors, including TNF receptors and Toll-like receptors. Once activated, Tpl2 regulates the expression of pro-inflammatory cytokines and other mediators involved in immune responses. Its activity has been implicated in several pathological conditions, including neurodegenerative diseases, diabetes, and cancer.

1. Regulation of Cytokine Release:
Tpl2 kinase activity is crucial for the release of pro-inflammatory cytokines from immune cells. For instance, studies have shown that inhibiting Tpl2 significantly reduces the production of cytokines such as TNFα, IL-1α, and IL-6 in microglial cells exposed to inflammatory stimuli . This suggests that Tpl2 inhibitors could mitigate neuroinflammation and neuronal damage.

2. Protection Against Apoptosis:
In pancreatic β-cells, Tpl2 inhibition has been shown to protect against cytokine-induced apoptosis. Research indicates that combining Tpl2 inhibitors with GLP-1 receptor agonists enhances β-cell survival and insulin secretion under inflammatory conditions . This dual approach highlights the potential for Tpl2 inhibitors in diabetes management.

3. Synergistic Effects with Chemotherapy:
Tpl2 inhibitors have demonstrated synergistic effects when combined with chemotherapy agents. In pancreatic ductal adenocarcinoma (PDAC) models, Tpl2 inhibition enhanced the efficacy of the FIRINOX chemotherapy regimen by suppressing both MAPK and NF-κB activation . This suggests a promising avenue for improving treatment outcomes in cancer patients.

Case Studies

Case Study 1: Neuroinflammation
In a study examining the role of Tpl2 in neuroinflammation, researchers used both pharmacological inhibitors and genetically modified mice lacking Tpl2 kinase activity. The results indicated that inhibiting Tpl2 reduced microglial activation and cytokine release during acute neuroinflammation, leading to decreased neuronal loss in vitro . These findings underscore the therapeutic potential of targeting Tpl2 in neurodegenerative diseases.

Case Study 2: Diabetes Management
A study focused on human and mouse islets demonstrated that Tpl2 inhibition could significantly reduce cytokine-induced apoptosis in β-cells. The combination of a Tpl2 inhibitor with exendin-4 not only preserved cell viability but also improved glucose-induced insulin secretion . This research supports the idea that targeting Tpl2 may offer new strategies for treating diabetes.

Data Tables

Biological Activity Effect Observed Reference
Cytokine ReleaseReduced TNFα, IL-1α, IL-6
β-cell ApoptosisDecreased apoptosis with Tpl2 inhibition
Chemotherapy EfficacyEnhanced response with Tpl2 inhibition

常见问题

Q. What experimental models are most appropriate for studying TPL2 kinase inhibition in inflammatory diseases?

Methodological Answer: Use in vitro models (e.g., primary human monocytes or murine microglia) to assess cytokine production (e.g., TNF-α, IL-6) via ELISA or multiplex assays. For in vivo validation, employ acute inflammation models (e.g., LPS-induced endotoxemia) or chronic neurodegeneration models (e.g., tauopathy mice). Single-cell RNA sequencing can identify microglial activation states and peripheral immune cell infiltration .

Q. How can researchers validate the specificity of TPL2 kinase inhibitors in cellular assays?

Methodological Answer: Perform kinase profiling assays (e.g., competitive binding assays using ATP analogs) to rule off-target effects. Combine with siRNA-mediated TPL2 knockdown to confirm phenotype replication (e.g., reduced phospho-MEK/ERK signaling). Validate using inhibitors with distinct chemical scaffolds (e.g., 1,7-naphthyridine-3-carbonitriles vs. thienopyridines) to ensure consistent outcomes .

Q. What biochemical assays are critical for characterizing TPL2 inhibitor potency?

Methodological Answer: Use cell-free kinase assays with recombinant TPL2 to measure IC50 values. Pair with cellular assays (e.g., LPS-stimulated TNF-α suppression in THP-1 cells) to determine EC50. Include counter-screens against related MAP3K family members (e.g., MEKK1/2) to assess selectivity .

Advanced Research Questions

Q. How can contradictory data on TPL2’s role in tumor progression be resolved?

Methodological Answer: Conduct context-specific analyses:

  • Compare isoform expression (e.g., TPL2 vs. splice variants) via qPCR/Western blot in different cancer types.
  • Use conditional knockout models to dissect tissue-specific effects.
  • Evaluate crosstalk with parallel pathways (e.g., NF-κB or p38 MAPK) using phospho-proteomics .

Q. What strategies address the lack of a TPL2 crystal structure in inhibitor design?

Methodological Answer: Leverage homology modeling based on kinases with known structures (e.g., MEK1/2) and mutagenesis studies to map ATP-binding regions. Use fragment-based screening combined with NMR or cryo-EM to identify binding motifs. Validate with molecular dynamics simulations to predict inhibitor interactions .

Q. How can researchers optimize TPL2 inhibitors for blood-brain barrier (BBB) penetration in neurodegenerative studies?

Methodological Answer:

  • Assess logP and polar surface area (PSA) to predict BBB permeability.
  • Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to measure transendothelial electrical resistance (TEER) and permeability coefficients.
  • Validate with PET imaging in rodent models to quantify brain uptake .

Q. What biomarkers are most reliable for monitoring TPL2 inhibition efficacy in preclinical models?

Methodological Answer:

  • Measure phospho-MEK1/2 (downstream target) in tissue lysates via Western blot.
  • Profile cytokine levels (e.g., TNF-α, IL-1β) in serum or cerebrospinal fluid using Luminex assays.
  • Use RNA-seq to track inflammatory gene signatures (e.g., Nos2, Cox2) in target tissues .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for TPL2 inhibitors to avoid paradoxical activation?

Methodological Answer:

  • Test a wide concentration range (e.g., 0.1 nM–10 µM) in both kinase and cellular assays.
  • Monitor feedback loops (e.g., compensatory ERK or JNK activation) via phospho-specific flow cytometry.
  • Include time-course experiments to identify transient vs. sustained inhibition effects .

Q. What statistical approaches are optimal for analyzing TPL2 inhibitor data with high variability?

Methodological Answer:

  • Use mixed-effects models to account for inter-experimental variability (e.g., donor-specific responses in primary cells).
  • Apply bootstrap resampling for small-sample studies (e.g., n = 3–5).
  • Normalize data to vehicle controls and report fold changes with 95% confidence intervals .

Translational Challenges

Q. How can in vitro findings on TPL2 inhibitors be reconciled with in vivo toxicity profiles?

Methodological Answer:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target engagement.
  • Use organ-on-chip systems (e.g., liver-chip) to predict hepatotoxicity.
  • Conduct transcriptomic profiling of off-target tissues (e.g., liver, kidney) in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tpl2 Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
Tpl2 Kinase Inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。